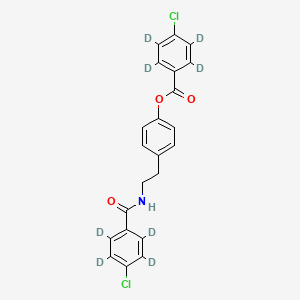
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate is a deuterated compound with the molecular formula C22D8H9Cl2NO3 and a molecular weight of 422.331 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate typically involves the reaction of 4-chlorobenzoic acid with 4-chlorobenzylamine in the presence of deuterated reagents. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate involves its interaction with specific molecular targets and pathwaysThis property makes it valuable in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Chlorobenzylamino)ethyl)phenyl 4-Chlorobenzoate: Similar structure but without deuterium atoms.
4-(2-(4-Bromobenzylamino)ethyl)phenyl 4-Bromobenzoate: Similar structure with bromine atoms instead of chlorine.
4-(2-(4-Methylbenzylamino)ethyl)phenyl 4-Methylbenzoate: Similar structure with methyl groups instead of chlorine.
Uniqueness
The presence of deuterium atoms in 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical techniques and research applications, offering enhanced stability and traceability .
Biological Activity
The compound 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate (CAS Number: 2733570-40-4) is a deuterated derivative of a phenyl ester that has garnered interest in various biological applications. Its molecular formula is C22D8Cl2NO3, with a molecular weight of approximately 422.331 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Bezafibrate-d4, an antilipemic agent used in managing dyslipidemia.
The biological activity of this compound can be linked to its structural components, which suggest potential interactions with various biological targets. The presence of the chlorobenzamide moiety may contribute to its activity against specific receptors or enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Cholinesterase Inhibition : In studies focusing on cholinesterase inhibitors for Alzheimer's disease, compounds similar to this compound have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound exhibited an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's, indicating potential therapeutic applications in cognitive disorders .
- Dopamine Receptor Interaction : Research into dopamine receptor antagonists has highlighted the importance of structural modifications similar to those found in this compound. For example, ML398, a known dopamine D4 receptor antagonist, demonstrated selective inhibition with an IC50 of 130 nM. Although not directly tested, the structural analogies suggest that this compound could exhibit similar receptor interactions .
- Antilipemic Activity : As an intermediate in the synthesis of Bezafibrate-d4, this compound's role in lipid metabolism regulation has been explored. Bezafibrate is known for its ability to lower triglyceride levels and increase HDL cholesterol, which may be relevant for cardiovascular health .
Summary of Biological Activities
Properties
Molecular Formula |
C22H17Cl2NO3 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenyl] 4-chloro-2,3,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26)/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
IFDVUUIJCJJBGN-UWAUJQNOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=C(C(=C(C(=C3[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















